6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-3-azabicyclo[321]octane 6,6-dioxide is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an aziridine can lead to the formation of the desired bicyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments .
Analyse Chemischer Reaktionen
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .
Vergleich Mit ähnlichen Verbindungen
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is a core structure in tropane alkaloids, which have various biological activities.
2-Azabicyclo[3.2.1]octane: This compound is used as a precursor in the synthesis of carbocyclic nucleosides.
The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H11NO2S |
---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-5-1-6(10)3-7-2-5/h5-7H,1-4H2 |
InChI-Schlüssel |
QRYUKMLBZGGILM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1S(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.